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molecular formula C8H15NO3 B1615997 Ethyl N,N-diethyloxamate CAS No. 5411-58-5

Ethyl N,N-diethyloxamate

Cat. No. B1615997
M. Wt: 173.21 g/mol
InChI Key: VABKVSWGYZESTA-UHFFFAOYSA-N
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Patent
US07423152B2

Procedure details

To 30.00 g (203.2 mmol) diethyloxalate (7) were added at room temperature 42.2 mL diethylamine (406.4 mmol, 2.0 eq). The colorless clear solution was heated to reflux (oil bath temperature: 90° C.) and the reaction was monitored by HPLC. After 2.5 h, the resulting yellow-orange liquid was cooled to room temperature and all volatile compounds (ethanol, diethylamine) were removed in a rotary evaporator (50° C., 10 mbar) furnishing the crude product (35.073 g, 100% by weight) as a yellow liquid. Purification was achieved using a high vacuum distillation (bp 85° C. at 0.08 mbar) furnishing the title compound (30.22 g, 174.4 mmol, 86% by weight) as colorless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[CH2:8]([O:7][C:5](=[O:6])[C:4]([N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
42.2 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The colorless clear solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow-orange liquid was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
all volatile compounds (ethanol, diethylamine) were removed in a rotary evaporator (50° C., 10 mbar)
CUSTOM
Type
CUSTOM
Details
furnishing the crude product (35.073 g, 100% by weight) as a yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
a high vacuum distillation (bp 85° C. at 0.08 mbar)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(=O)N(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 174.4 mmol
AMOUNT: MASS 30.22 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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